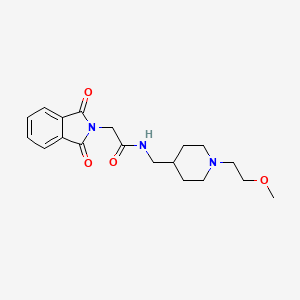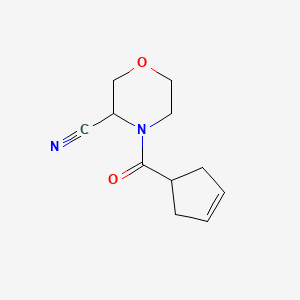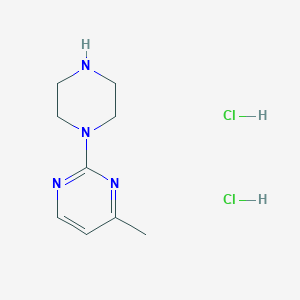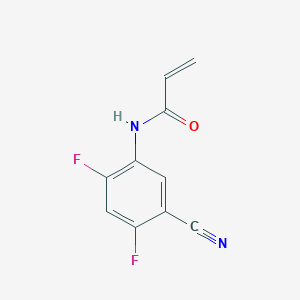
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide” is a chemical compound that has gained attention in various fields of research. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process can be catalyzed by magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . Single crystals were developed for some of the most active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions were promoted by I2 and TBHP in a metal-free environment .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various methods. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The structure-activity relationships of various carboxamide fungicides, including pyrazine and furan derivatives, have been explored to evaluate their efficacy against diseases and to understand their chemical properties. These studies contribute to the development of more effective agricultural chemicals (Masatsugu et al., 2010).
- Research on the transformations of carboxamides in acidic media has led to the discovery of new fused heterocyclic systems. Such transformations are crucial for the synthesis of novel compounds with potential applications in drug development and materials science (T. Stroganova et al., 2016).
- Studies on the synthesis and properties of thiazoloquinolines have expanded the understanding of the chemical behavior of furan-2-carboxamide derivatives. This research aids in designing compounds with specific physical and chemical characteristics (M. M. El’chaninov et al., 2017).
Applications in Metal-Organic Frameworks (MOFs)
- The development of metal-organic frameworks (MOFs) using carboxamide ligands showcases the potential of these compounds in constructing porous materials for gas storage, catalysis, and separation processes. The structural versatility of carboxamides enables the design of MOFs with tailored pore sizes and functionalities (D. S. Cati et al., 2014).
Antimicrobial Activity
- Research into the antimicrobial properties of carboxamide derivatives has identified several compounds with significant activity against bacterial and fungal strains. This highlights the potential of carboxamide-based compounds in the development of new antimicrobial agents (I. O. Zhuravel et al., 2005).
Synthesis Techniques
- Innovations in synthesis techniques for amide-thioethers in ionic liquids demonstrate the adaptability of carboxamide chemistry to green synthesis methods. Such techniques reduce the environmental impact of chemical synthesis and improve reaction efficiencies (S. Meghdadi et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to target receptor tyrosine kinases .
Mode of Action
It is suggested that similar compounds inhibit the activity of their targets, leading to a decrease in the signaling pathways they regulate .
Biochemical Pathways
Similar compounds have been found to affect pathways regulated by receptor tyrosine kinases .
Result of Action
Similar compounds have been found to have cytotoxic activity against certain cancer cell lines .
Future Directions
The future directions for the research and development of these compounds include further evaluation of their anti-tubercular activity, cytotoxicity, and potential applications in the treatment and/or prophylaxis of diseases which can be treated with HDL-cholesterol raising agents, such as dyslipidemia, atherosclerosis, and cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific domains of proteins .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(13-4-2-8-21-13)19-10-12-14(18-7-6-17-12)11-3-1-5-16-9-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGZLLYUUUISLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)
![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)


![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)

![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)

![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)
![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)